Tetramethyl 9'-methoxy-5',5'-dimethyl-6'-[(3-nitrophenyl)carbonyl]-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate
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Overview
Description
“Tetramethyl 9’-methoxy-5’,5’-dimethyl-6’-[(3-nitrophenyl)carbonyl]-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate” is a complex organic compound with a fascinating structure. Let’s break it down:
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Core Structure: : The compound features a spiro-fused tetracyclic system, combining a quinoline ring, a dithiole ring, and a thiopyrano ring. The presence of the spiro linkage (where two rings share a single carbon atom) adds to its uniqueness.
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Functional Groups
Methoxy Group (–OCH₃): Attached to the 9’-position of the quinoline ring.
Nitrophenyl Carbonyl Group (–C₆H₄NO₂): Substituted at the 6’-position of the quinoline ring.
Tetracarboxylate Group (–COOH): Four carboxylic acid groups are distributed across the molecule.
Preparation Methods
Synthetic Routes:
Step 1: Synthesize the quinoline-dithiole intermediate.
Step 2: Introduce the nitrophenyl carbonyl group.
Step 3: Attach the methoxy group.
Step 4: Install the tetracarboxylate groups.
Industrial Production:
- While laboratory-scale synthesis is feasible, industrial production typically involves multistep processes with optimized yields and scalability.
Chemical Reactions Analysis
Reactions:
Oxidation: The nitrophenyl carbonyl group can undergo oxidation reactions.
Substitution: The methoxy group may participate in nucleophilic substitution reactions.
Reduction: Reduction of the nitro group to an amino group is possible.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄).
Substitution: Alkali metal alkoxides (e.g., sodium methoxide, NaOCH₃).
Reduction: Hydrogen gas (H₂) with a catalyst (e.g., palladium on carbon, Pd/C).
Major Products:
- Oxidation: Nitrophenyl carbonyl group converted to a carboxylic acid.
- Substitution: Methoxy group replaced by other nucleophiles.
- Reduction: Nitro group reduced to an amino group.
Scientific Research Applications
Chemistry: Used as a building block for novel materials.
Biology: Investigated for potential bioactivity (e.g., antimicrobial properties).
Medicine: Explored for drug development (anticancer, antiviral, or anti-inflammatory agents).
Industry: Employed in organic electronics or photovoltaic devices.
Mechanism of Action
Targets: Interacts with specific cellular receptors or enzymes.
Pathways: Modulates signaling pathways (e.g., MAPK, PI3K/Akt).
Comparison with Similar Compounds
Uniqueness: The spiro-fused structure sets it apart.
Similar Compounds: Other spirocyclic quinoline derivatives (e.g., spirooxindoles).
Properties
Molecular Formula |
C32H28N2O12S3 |
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Molecular Weight |
728.8 g/mol |
IUPAC Name |
tetramethyl 9'-methoxy-5',5'-dimethyl-6'-(3-nitrobenzoyl)spiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate |
InChI |
InChI=1S/C32H28N2O12S3/c1-31(2)25-20(18-14-17(42-3)11-12-19(18)33(31)26(35)15-9-8-10-16(13-15)34(40)41)32(21(27(36)43-4)22(47-25)28(37)44-5)48-23(29(38)45-6)24(49-32)30(39)46-7/h8-14H,1-7H3 |
InChI Key |
FWSXBCFADQGYSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C3=C(N1C(=O)C4=CC(=CC=C4)[N+](=O)[O-])C=CC(=C3)OC)C5(C(=C(S2)C(=O)OC)C(=O)OC)SC(=C(S5)C(=O)OC)C(=O)OC)C |
Origin of Product |
United States |
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